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Compound of Interest

Compound Name: 2-Amino-1-methylicyclobutan-1-OL
CAS No.: 68235-30-3
Cat. No.: B3278777
Get Quote
. J

Part 1: Structural Context & Stereochemistry[1]

The molecule features a cyclobutane core with two chiral centers at C1 and C2. The high ring
strain (~26 kcal/mol) and the "puckered" conformation of cyclobutane significantly influence the
spectroscopic data, particularly in NMR (coupling constants) and IR (ring strain bands).

Stereochemical Designations
There are two diastereomeric pairs:

o Cis-isomer: The hydroxyl (-OH) and amino (-NHz) groups are on the same face. Capable of
strong intramolecular Hydrogen bonding (

).
e Trans-isomer: The -OH and -NHz groups are on opposite faces. (e.g., 1R,2R).

Critical Note: In cyclobutanes, cis-1,2-disubstituted interactions often lead to distinct shielding
effects compared to trans isomers due to steric compression and magnetic anisotropy.
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Part 2: Mass Spectrometry (MS) Profile

Molecular Formula:

Molecular Weight: 101.15 g/mol [1]

lonization & Fragmentation Logic

In Electron Impact (El) or Electrospray lonization (ESI), the molecular ion (

or

) is often visible but unstable due to the facility of ring opening and alpha-cleavage adjacent to
the heteroatoms.

Key Fragmentation Pathways (Fl, 70 eV)

m/z Fragment Proposed Structure /| Loss  Mechanism

101 Molecular lon (Weak)

Loss of methyl group (Alpha-

86
cleavage at C1)
83 Dehydration (Common in
tertiary alcohols)
Ring cleavage (Loss of
72
)
cg Base Peak (Alpha-cleavage
(Iminium) adjacent to Amine)
43 or Acetyl or Propyl fragment

Fragmentation Workflow Diagram

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.sigmaaldrich.com/SG/en/product/enamine/enah304767a8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3278777?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular lon
[M]+ m/z 101

Ring Opening

- 18 Da (H20) & Cleavage

- 15 Da (CH3)

Pathway A: Dehydratip

| . .
Pathway B: Alpha-Cleavage (Amine directed) i Pathway C: Methyl Loss

[M - H20]+
m/z 83

[M - CH3]+

m/z 58 m/z 86

[CH2=N(H)-CH=CH2]+ approx

I
I
I
I
| Base Peak (Iminium)
I
I
I
I

Click to download full resolution via product page

Figure 1: Predicted Mass Spectrometry fragmentation pathways for 2-Amino-1-
methylcyclobutan-1-ol.

Part 3: Infrared Spectroscopy (IR) Data

The IR spectrum is diagnostic for the functional groups and the potential stereochemical
relationship (H-bonding).
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Frequency (
Vibration Mode Diagnostic Note

)

Broad. If sharp and shifted
<3400, suggests

3300 - 3450 O-H Stretch , _
intramolecular H-bond (Cis

isomer).

Usually a doublet for primary

3250 - 3350 N-H Stretch amines (

), but may overlap with OH.

Cyclobutane C-H bonds have
2930 - 2980 C-H Stretch (Alkyl) higher s-character, often
appearing >2950.

Characteristic of primary

1580 - 1650 N-H Bend (Scissoring) )
amines.
1100 - 1200 C-O Stretch Tertiary alcohol stretch.
) ) Characteristic "breathing"
900 - 1000 Ring Puckering

modes of the cyclobutane ring.

Part 4: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning the relative stereochemistry (cis vs. trans).

H NMR (Proton) - Expected Shifts (400 MHz, )
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s . Assighment
Multiplicity Integration

Positi
osition (ppm) Logic

Methyl on
quaternary

Me-C1 1.35-1.45 Singlet (s) 3H carbon
(deshielded by
OH).

Alpha to amine.
i Shift depends on
H-C2 3.10-3.30 Multiplet (m) 1H )
anisotropy of C1-

OH.

Ring methylene.
) Complex
H-C3 1.60-2.10 Multiplet (m) 2H )
puckering

coupling.

Ring methylene
) adjacent to
H-C4 1.80 - 2.30 Multiplet (m) 2H
quaternary

center.

Exchangeable.

Chemical shift is
OH / NH2 20-4.0 Broad (br s) 3H )

concentration/sol

vent dependent.

Stereochemical Probe (NOE):
o Cis-Isomer: Strong NOE correlation observed between Me-C1 and H-C2.

e Trans-lsomer: Weak or NO NOE correlation between Me-C1 and H-C2. Instead, NOE
between Me-C1 and H-C3/H-C4 protons on the same face.

C NMR (Carbon) - Expected Shifts ()
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Position (ppm) Type Assignment Logic

Deshielded by

Oxygen.

C1l 72.0-76.0 Quaternary (C) o
Characteristic of tert-
alcohol.

Cc2 56.0 - 60.0 Methine (CH) Alpha to Nitrogen.
Beta to functional

C3 20.0-25.0 Methylene (CH2)
groups.

Adjacent to

C4 30.0-35.0 Methylene (CH2)
guaternary center.
Typical methyl on

Me-C1 22.0-26.0 Methyl (CH3)

oxygenated carbon.

Part 5: Experimental Protocol for Validation

To ensure high-fidelity data, the following protocol is recommended for the isolation and
characterization of the synthesized scaffold.

Sample Preparation

e Solvent: Use
(neutralized with basic alumina) or
. Note: Acidic
can protonate the amine, broadening peaks and shifting the H-C2 signal downfield.

e Concentration: 10-15 mg in 0.6 mL solvent for clear 13C acquisition.

Stereochemical Assignment Workflow (NOESY)

The distinction between cis and trans isomers is the critical quality control step.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3278777?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Result: TRANS Isomer
(Me/H-C2 anti)

Result: CIS Isomer
Strong Enhancement (Me/H-C2 syn)
Purified Sample Run 1D NOESY NOE Signal
(GEEESD) Irradiate Methyl (Me-C1) at H-C2? No Enhancement

Click to download full resolution via product page

Figure 2: Workflow for assigning relative stereochemistry using Nuclear Overhauser Effect
(NOE).

Derivatization (Optional but Recommended)

If the amine/alcohol peaks are broad or overlapping, convert the amine to a Benzamide or
Acetamide.

e Reaction: Sample + Acetic Anhydride (1.1 eq) + Pyridine.

o Effect: This sharpens the NMR signals, disperses the H-C2 shift (downfield shift due to
amide), and aids in crystallizing the product for X-ray confirmation if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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